5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
説明
The compound 5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one belongs to the pyrrolo[1,2-a]quinoxalinone class of heterocyclic molecules. These derivatives are pharmacologically significant, exhibiting antiallergic activity up to 100 times greater than disodium cromoglycate in passive cutaneous anaphylactic (PCA) tests . The target compound features a 4-methylbenzyl substituent at position 5 and a morpholinosulfonyl group at position 7, which likely modulate its solubility, metabolic stability, and target affinity.
特性
IUPAC Name |
5-[(4-methylphenyl)methyl]-7-morpholin-4-ylsulfonyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-17-4-6-18(7-5-17)16-26-22-15-19(31(28,29)24-11-13-30-14-12-24)8-9-20(22)25-10-2-3-21(25)23(26)27/h4-9,15,21H,2-3,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHWVWWMKAQUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)N5CCCC5C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of 5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the tetrahydropyrroloquinoxaline core followed by sulfonylation and subsequent modifications to introduce the morpholino and methylbenzyl groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various human cancer cell lines. The compound exhibits significant cytotoxicity with IC50 values ranging from 8 to 31 µM against leukemia cell lines such as K562 and U937. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 | 15.0 | Apoptosis induction |
| U937 | 20.5 | Cell cycle arrest |
| HL60 | 12.0 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Significant |
| Pseudomonas aeruginosa | 64 | Moderate |
Structure-Activity Relationships (SAR)
The biological activity of 5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one can be attributed to its unique structural components. The presence of the morpholino sulfonyl group enhances solubility and bioavailability, while the tetrahydropyrroloquinoxaline core is crucial for interacting with biological targets.
Key Findings:
- Sulfonamide Group : Enhances binding affinity to target proteins.
- Methylbenzyl Substitution : Improves lipophilicity and cellular uptake.
- Tetrahydropyrroloquinoxaline Core : Essential for anticancer activity.
Case Studies
A recent study investigated the efficacy of this compound in vivo using murine models of leukemia. Results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound.
類似化合物との比較
Structural Modifications and Implications
- Sulfonyl Groups: Morpholinosulfonyl (target compound) provides moderate polarity and hydrogen-bonding capacity. In contrast, 4-methylpiperazinosulfonyl (Analog 2) increases basicity and solubility, though its discontinuation suggests challenges in synthesis or stability .
- Thiazolo substitution (Analog 4) replaces the pyrrolo nitrogen with sulfur, altering electronic distribution and possibly reducing antiallergic activity due to disrupted hydrogen-bonding networks .
Pharmacokinetic Considerations
- Solubility: Morpholino and piperazino sulfonyl groups (target compound and Analog 2) enhance water solubility compared to phenylsulfonyl (Analog 3).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
